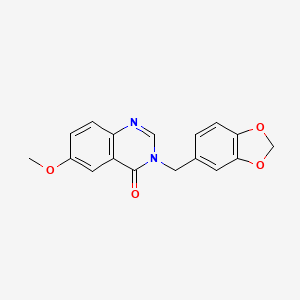![molecular formula C22H29FN2O B3818510 2-(1-cyclohexen-1-ylcarbonyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3818510.png)
2-(1-cyclohexen-1-ylcarbonyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane
説明
2-(1-cyclohexen-1-ylcarbonyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane, also known as CCG-63802, is a spirocyclic compound that has attracted attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a unique mechanism of action, which makes it useful for studying various biochemical and physiological effects. In
作用機序
2-(1-cyclohexen-1-ylcarbonyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane has a unique mechanism of action that involves binding to specific proteins and disrupting protein-protein interactions. This compound has been found to target various proteins, including the postsynaptic density protein 95 (PSD-95), the oncogenic protein MDM2, and the protein-protein interaction domain of the transcription factor STAT3. By disrupting these protein-protein interactions, this compound can modulate various signaling pathways and cellular processes, such as synaptic plasticity, cell proliferation, and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the specific proteins and signaling pathways targeted. In neuroscience, this compound has been found to enhance long-term potentiation (LTP) and memory formation by disrupting the interaction between PSD-95 and N-methyl-D-aspartate (NMDA) receptors. In cancer research, this compound has been found to induce apoptosis and inhibit cell proliferation by disrupting the interaction between MDM2 and p53. In drug discovery, this compound has been used as a tool compound for studying protein-protein interactions and developing new drugs with similar mechanisms of action.
実験室実験の利点と制限
2-(1-cyclohexen-1-ylcarbonyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane has several advantages for lab experiments, including its high purity and stability, its well-defined mechanism of action, and its availability as a commercial product. However, there are also limitations to using this compound in lab experiments, such as its limited solubility in water and some organic solvents, its potential toxicity at high concentrations, and its relatively high cost compared to other compounds.
将来の方向性
There are several future directions for studying 2-(1-cyclohexen-1-ylcarbonyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane and its potential applications in scientific research. One direction is to explore the role of this compound in other signaling pathways and cellular processes, such as inflammation, autophagy, and apoptosis. Another direction is to develop new derivatives of this compound with improved pharmacokinetic properties and selectivity for specific proteins and signaling pathways. Finally, this compound could be used as a tool compound for developing new drugs for various diseases, such as Alzheimer's disease, cancer, and autoimmune disorders.
科学的研究の応用
2-(1-cyclohexen-1-ylcarbonyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane has been found to have potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been used to study the role of protein-protein interactions in synaptic plasticity and memory formation. In cancer research, this compound has been found to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In drug discovery, this compound has been used as a lead compound for developing new drugs with similar chemical structures and mechanisms of action.
特性
IUPAC Name |
cyclohexen-1-yl-[9-[(2-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN2O/c23-20-10-5-4-9-19(20)15-24-13-6-11-22(16-24)12-14-25(17-22)21(26)18-7-2-1-3-8-18/h4-5,7,9-10H,1-3,6,8,11-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNDPWNXVRHQLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C(=O)N2CCC3(C2)CCCN(C3)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide](/img/structure/B3818428.png)
methanone](/img/structure/B3818431.png)

![1-(2-fluoro-4-methoxyphenyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3818446.png)
![4-ethoxy-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]pyrimidin-2-amine](/img/structure/B3818456.png)
![4-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenyl]-2-methyl-3-butyn-2-ol](/img/structure/B3818463.png)
![7-chloro-N-[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide](/img/structure/B3818475.png)
![1-(6,7-dimethyl-1H-benzimidazol-2-yl)-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}methanamine](/img/structure/B3818479.png)
![N,N,5-trimethyl-2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]pyrimidin-4-amine](/img/structure/B3818483.png)
![5-cyclobutyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3818491.png)

![2-(1-(4-fluorobenzyl)-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol](/img/structure/B3818507.png)
![1-(3-chlorophenyl)-4-[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]piperazine](/img/structure/B3818511.png)
![1-methyl-4-{1-[1-(4-pyridin-2-ylbenzyl)piperidin-4-yl]ethyl}piperazine](/img/structure/B3818537.png)